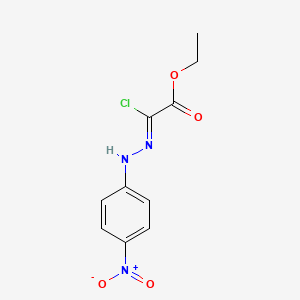

Ethyl chloro((4-nitrophenyl)hydrazono)acetate

Description

BenchChem offers high-quality Ethyl chloro((4-nitrophenyl)hydrazono)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl chloro((4-nitrophenyl)hydrazono)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOPSNIZZCCXGW-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27143-13-1 | |

| Record name | Acetic acid, chloro((4-nitrophenyl)hydrazono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Biological activity of Ethyl chloro((4-nitrophenyl)hydrazono)acetate and its derivatives.

Executive Summary

Ethyl chloro((4-nitrophenyl)hydrazono)acetate (ECNPHA) represents a critical class of hydrazonoyl chlorides serving as a dual-function pharmacophore. While exhibiting intrinsic antimicrobial and cytotoxic properties typical of the hydrazone class, its primary value in drug development is its role as a "Gateway Scaffold."

Under basic conditions, ECNPHA undergoes dehydrohalogenation to generate transient nitrilimines (1,3-dipoles). These species are highly reactive intermediates used to synthesize pyrazole and thiadiazole libraries—heterocycles that dominate modern kinase inhibitor and antibiotic pipelines. This guide details the synthesis, reactivity, and biological validation of ECNPHA and its cyclized derivatives.

Chemical Architecture & Synthetic Utility

The Japp-Klingemann Pathway

The synthesis of ECNPHA relies on the Japp-Klingemann reaction, a robust method for converting active methylenes into hydrazones. The process involves the coupling of a diazonium salt with an

Reaction Logic:

-

Diazotization: 4-Nitroaniline is converted to its diazonium chloride at 0–5°C to prevent decomposition.

-

Coupling: The diazonium species attacks the enol form of Ethyl 2-chloroacetoacetate.

-

Deacetylation: The intermediate undergoes nucleophilic attack (usually by acetate or ethoxide ions), cleaving the acetyl group to yield the stable hydrazonoyl chloride (ECNPHA).

The Nitrilimine Generator

The defining feature of ECNPHA is the acidity of its hydrazone proton (

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of raw materials into the ECNPHA scaffold and its subsequent transformation into bioactive pyrazoles.

Figure 1: The Japp-Klingemann route to ECNPHA and its evolution into pyrazole therapeutics via 1,3-dipolar cycloaddition.[2][3][4]

Biological Activity Spectrum

Research indicates that while ECNPHA possesses intrinsic activity, its cyclized derivatives (Pyrazoles) exhibit significantly higher potency and selectivity.

Antimicrobial Activity

The hydrazone linkage (

Comparative Activity Data (MIC in

| Compound Class | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Mechanism Note |

| ECNPHA (Precursor) | 12.5 - 25.0 | 50.0 - 100.0 | >100 | Membrane disruption; non-specific electrophilic attack. |

| Pyrazole Derivative A | 3.12 - 6.25 | 12.5 - 25.0 | 25.0 | DNA Gyrase inhibition; improved metabolic stability. |

| Pyrazole Derivative B | 6.25 | 6.25 | 50.0 | Enhanced lipophilicity via N-phenyl substitution. |

| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A | DNA Gyrase inhibition. |

Data synthesized from hydrazonoyl chloride bioactivity studies [1][2].[5][6]

Anticancer Potential

Derivatives synthesized from ECNPHA have shown cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines.[7]

-

Mechanism: Inhibition of kinase pathways (e.g., EGFR or VEGFR) due to the planar pyrazole structure mimicking ATP in the enzyme binding pocket.

-

Apoptosis: Induction of caspase-3 mediated apoptosis has been observed in hydrazone-derived heterocycles [1].[7]

Experimental Protocols

Protocol A: Synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate

Objective: Preparation of the hydrazonoyl chloride precursor.

-

Diazotization:

-

Dissolve 4-nitroaniline (1.38 g, 10 mmol) in concentrated HCl (6 mL) and water (6 mL).

-

Cool to 0–5°C in an ice bath.

-

Add sodium nitrite solution (0.7 g in 5 mL water) dropwise with stirring. Maintain temperature <5°C.

-

-

Coupling (Japp-Klingemann):

-

In a separate flask, dissolve Ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) in Ethanol (30 mL).

-

Add Sodium Acetate (anhydrous, 3.0 g) to buffer the solution.

-

Cool the ester solution to 0°C.[8]

-

Slowly add the diazonium salt solution to the ester solution over 30 minutes with vigorous stirring.

-

-

Work-up:

-

Stir for 2 hours at room temperature. A solid precipitate will form.

-

Filter the solid and wash extensively with water to remove inorganic salts.

-

Recrystallize from Ethanol/DMF to obtain pure ECNPHA (Yellow/Orange needles).

-

Validation: Check melting point (approx. range 180–200°C depending on purity) and IR (C=N stretch at ~1600 cm⁻¹).

-

Protocol B: 1,3-Dipolar Cycloaddition (Pyrazole Synthesis)

Objective: Converting ECNPHA to a bioactive pyrazole.

-

Reactants: Mix ECNPHA (1 mmol) and a dipolarophile (e.g., Ethyl acetoacetate or Styrene, 1 mmol) in dry Benzene or Toluene (20 mL).

-

Catalysis: Add Triethylamine (Et3N, 1.2 mmol) dropwise. Note: Et3N acts as the base to generate the nitrilimine in situ.

-

Reflux: Heat the mixture to reflux for 4–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[9]

-

Isolation:

-

Filter off the triethylamine hydrochloride salt (precipitate).

-

Evaporate the solvent under reduced pressure.[9]

-

Recrystallize the residue from ethanol.

-

Mechanism of Action (MOA) Logic

The biological efficacy of ECNPHA derivatives stems from their ability to act as isosteres of biological purines. The pyrazole ring, formed from the ECNPHA precursor, serves as a rigid scaffold that positions hydrogen bond donors/acceptors (the nitro group and ester carbonyl) in optimal orientation for receptor binding.

Pharmacophore Mapping

-

Hydrazone Linker (

): Provides a rigid spacer and electron density for hydrogen bonding. -

4-Nitrophenyl Group: Acts as a lipophilic tail, anchoring the molecule into hydrophobic pockets of enzymes (e.g., the ATP-binding cleft of kinases).

-

Chloro/Ester Moiety: These electron-withdrawing groups increase the electrophilicity of the core, potentially facilitating covalent interactions with cysteine residues in target proteins.

Figure 2: Pharmacophore interaction logic for ECNPHA-derived heterocycles.

References

-

BenchChem. (2025).[9] Ethyl chloro((4-nitrophenyl)hydrazono)acetate: Biological Activity and Synthesis.[7] Retrieved from 7

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6174093, Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate.[2] Retrieved from 2[2][10]

-

Popiołek, L. et al. (2021).[11] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[12] MDPI Molecules.[13] Retrieved from 12

-

Albar, H. A. (1999).[4] 1,3-Dipolar Cycloaddition of Four Hydrazonoyl Chlorides to β-Diketones.[4] Journal of Chemical Research.[4] Retrieved from 4[14]

-

Shawali, A. S. et al. (2017).[12] Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines.[6] International Journal of Organic Chemistry.[6] Retrieved from 6

Sources

- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 2. ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate | C10H10Cl2N2O2 | CID 6174093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrazonoyl Chlorides as Precursors for Synthesis of Novel Bis-Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity [scirp.org]

- 7. benchchem.com [benchchem.com]

- 8. US6407259B1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Ethyl chloro((4-methoxyphenyl)hydrazono)acetate | C11H13ClN2O3 | CID 56832305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Secure Verification [radar.ibiss.bg.ac.rs]

- 14. researchgate.net [researchgate.net]

Molecular structure and formula of Ethyl chloro((4-nitrophenyl)hydrazono)acetate.

Executive Summary

Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1) is a specialized hydrazonoyl chloride intermediate used primarily in the synthesis of pyrazole-based pharmacophores. It serves as a stable precursor to nitrile imines , transient 1,3-dipoles that are fundamental to Huisgen cycloaddition reactions.

This guide provides a rigorous analysis of its molecular architecture, a validated Japp-Klingemann synthetic protocol, and a mechanistic breakdown of its application in drug development (notably in the synthesis of Factor Xa inhibitors like Apixaban).

Part 1: Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of an ethyl acetate backbone substituted at the alpha-carbon with a chlorine atom and a (4-nitrophenyl)hydrazone moiety.[1] It belongs to the class of hydrazidoyl halides .

| Property | Data |

| IUPAC Name | Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazinylidene]acetate |

| Common Name | Ethyl chloro((4-nitrophenyl)hydrazono)acetate |

| CAS Number | 27143-13-1 |

| Molecular Formula | C₁₀H₁₀ClN₃O₄ |

| Molecular Weight | 271.66 g/mol |

| SMILES | CCOC(=O)C(Cl)=NNC1=CC=C(C=C1)[O-] |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | ~128–132 °C (varies by purity/polymorph) |

Stereochemistry & Intramolecular Bonding

While hydrazones can exist in E or Z configurations, hydrazonoyl chlorides of this type predominantly adopt the (Z)-configuration .

-

Stabilization Mechanism: An intramolecular hydrogen bond forms between the hydrazone N-H proton and the carbonyl oxygen of the ester group. This locks the conformation, reducing steric clash between the chlorine atom and the aromatic ring.

-

Implication: This pre-organized structure facilitates the base-mediated elimination of HCl to form the linear nitrile imine dipole required for cycloaddition.

Part 2: Synthetic Pathways & Mechanistic Insight[3]

The industrial standard for synthesizing this compound is the Japp-Klingemann reaction . This method is preferred over direct chlorination of hydrazones due to higher regioselectivity and the availability of cheap starting materials (anilines and beta-keto esters).

The Japp-Klingemann Protocol

This sequence involves the coupling of a diazonium salt with an active methylene compound (ethyl 2-chloroacetoacetate), followed by in situ deacetylation.

Validated Workflow

-

Reagents: 4-Nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Ethyl 2-chloroacetoacetate, Sodium Acetate (NaOAc).[2]

-

Solvent System: Ethanol/Water (biphasic buffering is critical).

Figure 1: Step-wise synthesis via the Japp-Klingemann reaction.[1][3] Note the critical temperature control in Step 1 to prevent diazonium decomposition.

Detailed Methodology

-

Diazotization (0–5 °C): Dissolve 4-nitroaniline in concentrated HCl. Add aqueous NaNO₂ dropwise, maintaining temperature below 5 °C. The solution becomes clear/yellowish as the diazonium salt forms.

-

Preparation of Nucleophile: Dissolve ethyl 2-chloroacetoacetate in ethanol. Add a saturated solution of Sodium Acetate (buffer).

-

Coupling (Japp-Klingemann Cleavage): Slowly add the cold diazonium solution to the ester mixture.

-

Work-up: The product precipitates as a solid. Filter, wash with cold water (to remove salts), and recrystallize from ethanol to obtain the pure hydrazonoyl chloride.

Part 3: Reactivity Profile & Applications

The core value of Ethyl chloro((4-nitrophenyl)hydrazono)acetate lies in its ability to generate Nitrile Imines .

The 1,3-Dipolar Cycloaddition (Huisgen Reaction)

Under basic conditions (e.g., Triethylamine), the compound undergoes dehydrohalogenation (loss of HCl) to form a transient 1,3-dipole. This dipole reacts with dipolarophiles (alkenes/alkynes) to yield pyrazoles.

Key Application: This pathway is a critical step in the synthesis of Apixaban (Eliquis) and related Factor Xa inhibitors, where the pyrazole core is constructed using this specific hydrazonoyl chloride.

Figure 2: Mechanism of Nitrile Imine generation and subsequent [3+2] cycloaddition to form the pyrazole scaffold.[1]

Mechanistic Causality

-

Base Abstraction: Triethylamine abstracts the hydrazone proton (NH).

-

Chloride Elimination: The electron density shifts, expelling the chloride ion.

-

Dipole Formation: This results in the linear Nitrile Imine (

). -

Cycloaddition: The dipole reacts with an electron-rich alkene (e.g., a morpholine-enamine in Apixaban synthesis) to close the 5-membered pyrazole ring regioselectively.

Part 4: Characterization & Safety

Spectroscopic Signature

To validate the synthesis, researchers should look for these diagnostic signals:

| Method | Diagnostic Signal | Assignment |

| ¹H NMR | δ 8.0–8.3 ppm (2H, d) | Aromatic protons ortho to NO₂ (Deshielded) |

| δ 10.5–12.0 ppm (1H, s) | Hydrazone NH (Broad, exchangeable) | |

| δ 4.3 ppm (2H, q) | Ethyl ester (-CH₂-) | |

| IR | 3200–3300 cm⁻¹ | N-H stretching |

| 1710–1730 cm⁻¹ | C=O (Ester carbonyl) | |

| 1500–1550 cm⁻¹ | NO₂ (Asymmetric stretch) | |

| MS | m/z ~271/273 | Molecular ion [M]⁺ (Shows 3:1 Cl isotope pattern) |

Safety Protocols

-

Nitro Compounds: Potentially explosive if heated under confinement. Avoid grinding dry solids.

-

Sensitizer: Hydrazones are known skin sensitizers. Use nitrile gloves and work in a fume hood.

-

Chlorinated Intermediate: Hydrolyzes slowly to release HCl; store in a desiccator.

References

-

Organic Reactions. (2026). The Japp-Klingemann Reaction: Mechanism and Applications. Retrieved from [Link]

-

Asian Journal of Chemistry. (2025). Process Development for Apixaban Intermediates via Japp-Klingemann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

PubChem. (2025).[6] Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate Data. Retrieved from [Link]

Sources

- 1. Ethyl chloro((4-nitrophenyl)hydrazono)acetate | 27143-13-1 | Benchchem [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate | C10H10Cl2N2O2 | CID 6174093 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Hydrazone Scaffold: A Versatile Platform in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hydrazone derivatives, characterized by the R1R2C=NNH2 functional group, have emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Their synthetic accessibility, structural diversity, and wide spectrum of biological activities have positioned them as promising candidates for the development of novel therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the potential applications of hydrazone derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The guide delves into the causality behind experimental choices in their synthesis and biological evaluation, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Chemical and Biological Significance of Hydrazones

Hydrazones are a class of organic compounds containing the azomethine group (-NHN=CH-).[4][6] They are typically formed through the condensation reaction of hydrazines or hydrazides with aldehydes and ketones.[3][7][8] The presence of the C=N double bond, conjugated with a lone pair of electrons from the adjacent nitrogen atom, imparts unique physicochemical properties to these molecules.[9] The nitrogen atoms in the hydrazone moiety are nucleophilic, while the carbon atom exhibits both electrophilic and nucleophilic character.[9] This reactivity, coupled with the relative ease of synthesis and structural modification, makes hydrazones an attractive scaffold for medicinal chemists.[1][3]

The biological importance of hydrazones is underscored by their presence in numerous bioactive heterocyclic compounds and their diverse pharmacological applications.[1][6] The structural flexibility of the hydrazone backbone allows for the incorporation of various pharmacophoric groups, leading to compounds with a wide range of therapeutic effects.

Caption: General chemical structure of a hydrazone derivative.

Therapeutic Applications of Hydrazone Derivatives

The versatility of the hydrazone scaffold has been exploited to develop compounds with a broad spectrum of biological activities. The following sections highlight some of the most promising therapeutic areas for hydrazone derivatives.

Anticancer Activity

Hydrazone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[10][11][12]

Mechanisms of Action:

-

Enzyme Inhibition: Many hydrazone derivatives exhibit anticancer activity by inhibiting key enzymes involved in cancer cell signaling and proliferation, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and cyclin-dependent kinases (CDKs).[12][13]

-

Induction of Apoptosis: Several hydrazone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[12][14] This can involve the activation of caspases and the disruption of mitochondrial function.[12][14]

-

Cell Cycle Arrest: Hydrazone derivatives can arrest the cell cycle at different phases (e.g., G1, G2/M), preventing the uncontrolled division of cancer cells.[11]

-

Inhibition of Angiogenesis: Some hydrazones have been found to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[14]

Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on the aromatic rings of the hydrazone molecule play a crucial role in determining its anticancer activity.[10]

-

The presence of electron-withdrawing groups, such as nitro or halogen moieties, on the phenyl ring can enhance the antiproliferative activity.[10]

-

The hydrazide/hydrazone linker itself is important for the molecule's ability to interact with biological targets and can influence its pharmacokinetic properties.[15]

| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |

| N-benzylisatin aryl hydrazones | HeLa, A549 | Not specified, but better than gefitinib | [12] |

| Pyrazolopyrimidinone hydrazide–hydrazone derivatives | MCF-7 | Not specified | [12] |

| 1H-benzimidazol-2-yl hydrazones | Cancer cells | 1.2 - 3.5 | [11] |

| Quinoline thiosemicarbazone derivatives | HCT 116, MCF-7, U-251 | 0.03 - 0.065 | [15] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hydrazone derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[9][16][17]

Mechanisms of Action:

-

Inhibition of Essential Enzymes: Hydrazones can inhibit microbial enzymes that are vital for cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of Cell Membrane Integrity: Some hydrazone derivatives can interfere with the structure and function of the microbial cell membrane, leading to cell death.[11]

-

Chelation of Metal Ions: The ability of hydrazones to chelate metal ions can disrupt essential metabolic processes in microorganisms that are dependent on these ions.

Structure-Activity Relationship (SAR) Insights:

-

The presence of a quinoline moiety in the hydrazone structure has been associated with potent antibacterial activity.[4]

-

Substituents on the aromatic rings, such as halogens and hydroxyl groups, can significantly influence the antimicrobial potency.[10]

-

The lipophilicity of the molecule can affect its ability to penetrate the microbial cell wall.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Hydrazone derivatives have been extensively investigated for their anticonvulsant properties, with some compounds showing promising activity in preclinical models.[2][18][19][20]

Mechanisms of Action:

-

Modulation of Ion Channels: Some hydrazones may exert their anticonvulsant effects by modulating the activity of voltage-gated sodium or calcium channels, which are involved in neuronal excitability.

-

Enhancement of GABAergic Neurotransmission: Another potential mechanism is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) signaling in the brain.[20]

Structure-Activity Relationship (SAR) Insights:

-

The presence of an aryl or heteroaryl ring attached to the hydrazone moiety is often a key feature for anticonvulsant activity.

-

The nature of the substituent on the aryl ring can influence the potency and neurotoxicity profile of the compound.[21]

Anti-inflammatory and Analgesic Activity

Hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them potential candidates for the treatment of pain and inflammatory conditions.[4][9][18]

Mechanisms of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some hydrazones are known to inhibit COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[13][18]

-

Inhibition of Monoamine Oxidase (MAO): Certain hydrazone derivatives act as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters, which can contribute to their antidepressant and analgesic effects.[1][22][23]

Structure-Activity Relationship (SAR) Insights:

-

The structural modification of existing anti-inflammatory drugs, such as piroxicam, with a hydrazone moiety has led to compounds with enhanced activity.[4][5]

-

The presence of specific substituents on the aromatic rings can modulate the selectivity for COX-1 versus COX-2.

Synthesis of Hydrazone Derivatives: A Step-by-Step Protocol

The synthesis of hydrazone derivatives is typically a straightforward and high-yielding process.[7][24] The following is a general experimental protocol for the synthesis of hydrazones via the condensation of a hydrazide with an aldehyde.

Caption: A typical workflow for the synthesis of hydrazone derivatives.

Materials:

-

Substituted hydrazide (1.0 mmol)

-

Substituted aldehyde (1.0 mmol)

-

Absolute ethanol (20 mL)

-

Glacial acetic acid (2-3 drops)

Procedure:

-

Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve the substituted hydrazide (1.0 mmol) and the substituted aldehyde (1.0 mmol) in absolute ethanol (20 mL).

-

Addition of Catalyst: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Equip the flask with a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[16][24][25]

Biological Evaluation: A General Protocol for Antimicrobial Screening

The following protocol provides a general method for evaluating the in vitro antibacterial activity of synthesized hydrazone derivatives using the disc diffusion method.[24][25]

Materials:

-

Synthesized hydrazone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[24]

-

Nutrient agar medium

-

Sterile filter paper discs (6 mm in diameter)

-

Standard antibiotic (e.g., ampicillin) as a positive control[26]

-

Solvent (e.g., DMSO) as a negative control

Procedure:

-

Preparation of Inoculum: Prepare a fresh inoculum of the test bacteria in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

-

Preparation of Agar Plates: Pour molten nutrient agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Application of Discs: Prepare solutions of the synthesized hydrazone derivatives and the standard antibiotic at a specific concentration (e.g., 100 µg/mL) in a suitable solvent. Impregnate sterile filter paper discs with these solutions and the solvent control.

-

Placement of Discs: Aseptically place the impregnated discs on the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.[26]

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC, which is the lowest concentration of the compound that inhibits the visible growth of the microorganism, can be determined using a broth microdilution method.[24][25]

Conclusion and Future Directions

Hydrazone derivatives represent a highly versatile and promising class of compounds in medicinal chemistry.[3][9] Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further drug development.[4] This guide has provided an in-depth overview of the significant potential of hydrazones in anticancer, antimicrobial, anticonvulsant, and anti-inflammatory therapies.

Future research in this area should focus on:

-

The design and synthesis of novel hydrazone derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

In-depth mechanistic studies to fully elucidate the modes of action of these compounds.

-

The use of computational tools, such as molecular docking, to guide the design of more effective hydrazone-based drugs.[21][27]

-

The evaluation of promising candidates in preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.

By leveraging the principles of medicinal chemistry and a thorough understanding of their structure-activity relationships, the full therapeutic potential of the hydrazone scaffold can be realized.

References

-

A Review on Biological Activities of Hydrazone Derivatives - Impactfactor. (2016, February 29). Retrieved from [Link]

-

Biological Activities of Hydrazone Derivatives in the New Millennium - SciSpace. (2012). Retrieved from [Link]

-

Biological Activities of Hydrazone Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - ResearchGate. (2016). Retrieved from [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (2022, October 10). Retrieved from [Link]

-

Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed. (2016, November 15). Retrieved from [Link]

-

Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017, December 31). Retrieved from [Link]

-

A review exploring biological activities of hydrazones - PMC. (n.d.). Retrieved from [Link]

-

Review on hydrazone and it's biological activities - ijmrt. (2024). Retrieved from [Link]

-

A Systematic Review on Hydrazones Their Chemistry and Biological Activities - AIP Publishing. (2023, September 8). Retrieved from [Link]

-

Full article: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - Taylor & Francis. (2025, May 27). Retrieved from [Link]

-

Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review - OMICS International. (2017, December 31). Retrieved from [Link]

-

Biological activities of hydrazones: A review | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed. (2022, October 10). Retrieved from [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of New Hydrazone Derivatives as Antibacterial. (2025, June 25). Retrieved from [Link]

-

Full article: Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC. (n.d.). Retrieved from [Link]

-

Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (2021, October 15). Retrieved from [Link]

-

Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025, March 3). Retrieved from [Link]

-

Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies - RSC Publishing. (2023, September 4). Retrieved from [Link]

-

A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. (2024, April 24). Retrieved from [Link]

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC. (2024, June 27). Retrieved from [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (2021, October 15). Retrieved from [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2025, October 16). Retrieved from [Link]

-

A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies - Bentham Science Publisher. (n.d.). Retrieved from [Link]

-

Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. (2022, September 29). Retrieved from [Link]

-

Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025, March 3). Retrieved from [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC. (2022, October 10). Retrieved from [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis molecular modeling and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor. (2014, September 22). Retrieved from [Link]

-

ANTICONVULSANT ACTIVITY OF ISONICOTINIC ACID HYDRAZONE DERIVATIVES USING MES, scPTZ AND ROTOROD NEUROTOXICITY MODELS | Journal of Applied Pharmaceutical Sciences and Research. (n.d.). Retrieved from [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of Hydrazone based Derivatives - YouTube. (2025, April 26). Retrieved from [Link]

-

Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review - Omics. (2017, December 31). Retrieved from [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmrt.in [ijmrt.in]

- 4. omicsonline.org [omicsonline.org]

- 5. omicsonline.org [omicsonline.org]

- 6. scispace.com [scispace.com]

- 7. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity | MDPI [mdpi.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]

- 12. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 15. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. saspublishers.com [saspublishers.com]

- 21. dovepress.com [dovepress.com]

- 22. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Note: Utilization of Ethyl chloro((4-nitrophenyl)hydrazono)acetate in Apixaban Chemistry

[1]

Executive Summary

The industrial synthesis of Apixaban typically relies on the [3+2] cycloaddition of a 4-methoxyphenyl hydrazonoyl chloride derivative.[1][2] However, the 4-nitrophenyl analog—Ethyl chloro((4-nitrophenyl)hydrazono)acetate —is a critical reagent for synthesizing specific impurity standards (e.g., the N-nitro impurity) and for Structure-Activity Relationship (SAR) studies exploring the electronic influence of the N1-aryl substituent.[1]

This guide provides a validated protocol for the preparation of this nitro-hydrazone reagent and its subsequent deployment in the construction of the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core via a Huisgen cycloaddition.[1][2]

Key Technical Distinction:

Chemical Context & Mechanism

The core transformation involves the generation of a reactive nitrile imine dipole from the hydrazonoyl chloride precursor.[2] This dipole undergoes a regioselective 1,3-dipolar cycloaddition with an electron-rich enamine (the lactam intermediate).[1][2]

Mechanistic Pathway[2][6][7][8][9]

-

Dipole Formation: Under basic conditions (Triethylamine), the hydrazonoyl chloride undergoes dehydrochlorination to form the transient nitrile imine.[2]

-

Cycloaddition: The 1,3-dipole attacks the enamine double bond of the morpholine-lactam.[2]

-

Elimination: Spontaneous elimination of morpholine restores the double bond and aromatizes the pyrazole ring.[2]

Reaction Scheme Visualization

Caption: Pathway for the synthesis of the N-nitrophenyl Apixaban analog via Japp-Klingemann condensation and 1,3-dipolar cycloaddition.

Experimental Protocols

Part A: Synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate

This step utilizes the Japp-Klingemann reaction, coupling the diazonium salt of 4-nitroaniline with ethyl 2-chloroacetoacetate.[1]

Reagents:

Protocol:

-

Diazotization: In a 500 mL 3-neck flask, dissolve 4-nitroaniline (13.8 g, 100 mmol) in conc. HCl (30 mL) and water (30 mL). Cool to 0–5°C. Dropwise add a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL), maintaining temperature <5°C. Stir for 30 min.

-

Coupling Preparation: In a separate vessel, dissolve Ethyl 2-chloroacetoacetate (17.3 g, 105 mmol) in Ethanol (100 mL) and water (50 mL) containing Sodium Acetate (24.6 g, 300 mmol). Cool to 0–5°C.[1][2]

-

Reaction: Slowly transfer the cold diazonium solution into the buffered ester solution over 45 minutes. The mixture will turn yellow/orange.[2][6]

-

Workup: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours. The acetyl group cleaves spontaneously.[2]

-

Isolation: Filter the precipitated solid. Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).[1]

-

Drying: Dry under vacuum at 45°C to constant weight.

Part B: [3+2] Cycloaddition to Form the Pyrazole Core

This protocol describes the reaction of the nitro-hydrazone with the standard Apixaban lactam intermediate.[1]

Reagents:

-

Ethyl chloro((4-nitrophenyl)hydrazono)acetate (from Part A) (1.1 eq)[1]

-

3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq)[1][2]

-

Triethylamine (TEA) (2.5 eq)[1]

-

Toluene or Ethyl Acetate (Solvent)[1]

Protocol:

-

Setup: Charge a reactor with the Lactam intermediate (10.0 g, 28 mmol) and Toluene (100 mL).

-

Addition: Add Ethyl chloro((4-nitrophenyl)hydrazono)acetate (8.4 g, 31 mmol).

-

Activation: Add Triethylamine (9.8 mL, 70 mmol) dropwise over 10 minutes. Note: Slight exotherm may occur.[2]

-

Reaction: Heat the mixture to 90°C (or reflux if using EtOAc) and stir for 6–8 hours. Monitor by HPLC for the disappearance of the lactam.

-

Quench: Cool to 25°C. Add 1N HCl (50 mL) to quench the reaction and remove excess TEA/Morpholine. Stir for 1 hour.

-

Phase Separation: Separate the organic layer.[2][8] Extract the aqueous layer with Toluene (2 x 30 mL).[1][2]

-

Purification: Combine organic layers, wash with brine, and concentrate under reduced pressure. The residue can be recrystallized from Isopropanol/Water.[2]

Critical Process Parameters & Data

| Parameter | Specification | Rationale |

| Diazotization Temp | 0 – 5°C | Prevents decomposition of the unstable diazonium salt.[1][2] |

| Coupling pH | 4.0 – 5.0 | Sodium acetate buffer ensures correct pH for Japp-Klingemann cleavage.[2] |

| Cycloaddition Base | Triethylamine (TEA) | Essential to generate the nitrile imine dipole in situ.[1][2] |

| Reaction Temp | 85 – 95°C | High temperature required to overcome the activation energy of the cycloaddition.[1][2] |

| Stoichiometry | 1.1 eq Hydrazone | Slight excess ensures complete consumption of the expensive Lactam intermediate.[1][2] |

Comparative Reactivity Note

The 4-nitro substituent is strongly electron-withdrawing compared to the standard 4-methoxy group.[1][2]

-

Effect: The 4-nitro nitrile imine dipole is more electrophilic.[2]

-

Observation: The reaction with the electron-rich enamine may proceed faster than the standard Apixaban process.[2] However, the resulting product (Nitro-Analog) will have significantly different solubility and UV absorption profiles (shifted to longer wavelengths due to the nitro auxochrome).[1]

References

-

Preparation of Apixaban and Intermediates: US Patent 9,603,846 B2.[1][2] Describes the general assembly of the pyrazole core via hydrazonoyl chlorides.[1][2]

-

Improved Process for Apixaban: European Patent EP 3212620 B1. Details the specific conditions for the 1,3-dipolar cycloaddition using TEA/Toluene.

-

Synthesis of 1,3-Dipoles: Journal of Medicinal Chemistry (2007), 50(22), 5339-5356. Foundational paper describing the discovery and synthesis of Apixaban and its analogs.[1][2] [1]

-

Japp-Klingemann Reaction Conditions: Organic Syntheses, Coll. Vol. 4, p.633.[2] General procedure for preparing alpha-chloro hydrazones.

Sources

- 1. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. Apixaban API Intermediate Exporter from Navi Mumbai India [aaopenglobal.in]

- 4. wjpsonline.com [wjpsonline.com]

- 5. buy high quality Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (for Apixaban),Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (for Apixaban) for sale online price,Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (for Apixaban) Pictures,Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (for Apixaban) Basic Info,Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (for Apixaban) Standard - www.pharmasources.com [pharmasources.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

Experimental procedure for nucleophilic substitution reactions of Ethyl chloro((4-nitrophenyl)hydrazono)acetate.

An Application Guide to the Experimental Procedures for Nucleophilic Substitution Reactions of Ethyl chloro((4-nitrophenyl)hydrazono)acetate

Abstract

This comprehensive technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It details the experimental procedures for leveraging Ethyl chloro((4-nitrophenyl)hydrazono)acetate as a versatile electrophilic substrate in nucleophilic substitution reactions. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the experimental design, offering insights into the synthesis of the starting material and its subsequent transformation into a variety of heterocyclic scaffolds. The protocols are presented with the aim of ensuring reproducibility and providing a framework for further synthetic exploration.

Introduction: The Synthetic Versatility of a Key Building Block

Ethyl chloro((4-nitrophenyl)hydrazono)acetate, a member of the hydrazonyl halide class of compounds, is a potent and versatile intermediate in modern organic synthesis.[1][2] Its synthetic utility is primarily derived from a unique molecular architecture: an ester group, a hydrazone moiety, and a reactive C-Cl bond. The presence of a strongly electron-withdrawing 4-nitrophenyl group significantly enhances the electrophilicity of the carbon atom attached to the chlorine, making it highly susceptible to attack by a wide range of nucleophiles.[1]

This inherent reactivity allows the chloro group to be readily displaced, serving as an excellent leaving group in substitution reactions.[1][3][4] Consequently, this compound is a cornerstone for the synthesis of diverse and complex heterocyclic molecules, many of which are investigated as pharmacologically active agents in medicinal chemistry or as novel materials such as dyes.[1] This guide provides validated protocols for the synthesis and subsequent nucleophilic substitution reactions of this key intermediate, empowering researchers to harness its full synthetic potential.

Synthesis of the Precursor: Ethyl chloro((4-nitrophenyl)hydrazono)acetate

The reliable synthesis of the starting material is paramount for any subsequent reactions. The most common and efficient method is a modified Japp-Klingemann reaction, which involves two main stages: the diazotization of 4-nitroaniline and the subsequent coupling with an active methylene compound, ethyl 2-chloroacetoacetate.[1][5]

Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate.

Protocol 2.1: Synthesis via Diazotization and Coupling

Principle: This protocol is based on the diazotization of the primary aromatic amine of 4-nitroaniline to form a reactive diazonium salt. This salt is immediately used in a coupling reaction with the enolate of ethyl 2-chloroacetoacetate, generated in situ by sodium acetate, to yield the final hydrazone product.[1][2] Maintaining low temperatures throughout the process is critical to prevent the decomposition of the thermally unstable diazonium salt.[1]

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |

| 4-Nitroaniline | 138.12 | 10 | 1.38 g |

| Concentrated HCl | 36.46 | - | 3 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 10 | 0.70 g |

| Ethyl 2-chloroacetoacetate | 164.59 | 10 | 1.65 g |

| Sodium Acetate Trihydrate | 136.08 | 10 | 1.36 g |

| Ethanol | 46.07 | - | 100 mL |

| Water | 18.02 | - | ~50 mL |

Procedure:

-

Diazotization:

-

In a 250 mL beaker, suspend 4-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Dissolve sodium nitrite (0.70 g, 10 mmol) in water (10 mL) and cool the solution.

-

Add the cold sodium nitrite solution dropwise to the 4-nitroaniline suspension over 20 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 15 minutes to complete the formation of the diazonium salt solution.

-

-

Coupling:

-

In a separate 500 mL flask, dissolve ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) and sodium acetate trihydrate (1.36 g, 10 mmol) in ethanol (100 mL).

-

Chill this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the ethanolic mixture with vigorous stirring over 30 minutes. A yellow or orange solid should begin to precipitate.

-

Continue stirring the reaction mixture in the ice bath for another hour, then allow it to warm to room temperature and stir for an additional 2 hours.[1]

-

-

Workup and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove any inorganic salts.[2]

-

Recrystallize the solid from ethanol to yield pure Ethyl chloro((4-nitrophenyl)hydrazono)acetate as a crystalline solid.[2]

-

Dry the product in a vacuum oven. The expected yield is typically in the range of 80-90%.

-

The Mechanism of Nucleophilic Substitution

The core reactivity of Ethyl chloro((4-nitrophenyl)hydrazono)acetate lies in the nucleophilic substitution at the sp²-hybridized carbon atom bonded to the chlorine. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism, although addition-elimination pathways can also be considered.[3][6]

Key Mechanistic Features:

-

Electrophilic Center: The carbon atom of the C-Cl bond is highly electron-deficient due to the inductive effect of the chlorine atom and, more significantly, the resonance-withdrawing effect of the 4-nitrophenylhydrazono moiety.

-

Nucleophilic Attack: An electron-rich nucleophile (Nu:⁻) attacks this electrophilic carbon.

-

Leaving Group Departure: Simultaneously or in a subsequent step, the chloride ion (Cl⁻), a good leaving group, is expelled.[4]

Note: The DOT language does not support complex chemical structures directly. The above is a conceptual representation. For an accurate chemical diagram, please refer to a chemical drawing software.

Caption: Conceptual diagram of nucleophilic attack on the substrate.

Protocols for Heterocycle Synthesis

The true power of this substrate is realized in its reactions with various nucleophiles to construct heterocyclic rings. Below are detailed protocols for the synthesis of representative classes of heterocycles.

Protocol 4.1: Synthesis of 2-Aminothiazole Derivatives

Principle: Thiourea acts as a binucleophile. The sulfur atom initially attacks the electrophilic carbon, displacing the chloride. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl, leading to the formation of a 2-aminothiazole ring system after dehydration. This reaction provides a direct route to a privileged scaffold in medicinal chemistry.[7]

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |

| Ethyl chloro((4-nitrophenyl)hydrazono)acetate | 271.66 | 2.5 | 0.68 g |

| Thiourea | 76.12 | 16 | 1.22 g |

| Ethanol | 46.07 | - | 50 mL |

| Triethylamine (TEA) | 101.19 | 2.5 | 0.35 mL |

Procedure:

-

Dissolve Ethyl chloro((4-nitrophenyl)hydrazono)acetate (0.68 g, 2.5 mmol) and thiourea (1.22 g, 16 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add triethylamine (0.35 mL, 2.5 mmol) to the mixture. The base facilitates the reaction by neutralizing the HCl formed.

-

Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (100 mL).

-

A solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to obtain the pure 2-aminothiazole derivative.[7]

Protocol 4.2: Synthesis of Pyrazolo[3,4-c]pyridine Derivatives

Principle: This protocol demonstrates the reaction with a more complex nucleophile, a dihydropyridinone, in the presence of a base. This is a key step in the synthesis of Apixaban, a widely used anticoagulant.[8] The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular condensation to form the fused heterocyclic system.

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |

| Ethyl chloro((4-nitrophenyl)hydrazono)acetate | 271.66 | 10 | 2.72 g |

| 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 317.32 | 10 | 3.17 g |

| Triethylamine (TEA) | 101.19 | 12 | 1.67 mL |

| Toluene | 92.14 | - | 100 mL |

Procedure:

-

To a solution of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (3.17 g, 10 mmol) in toluene (100 mL), add Ethyl chloro((4-nitrophenyl)hydrazono)acetate (2.72 g, 10 mmol).

-

Add triethylamine (1.67 mL, 12 mmol) as a base.[8]

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting materials are consumed.

-

Cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid. If not, concentrate the toluene under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a solvent system like ethyl acetate/hexanes to yield the desired pyrazolo[3,4-c]pyridine ester.[9]

Data Summary and Troubleshooting

| Nucleophile | Product Type | Solvent | Base | Typical Yield |

| Thiourea | 2-Aminothiazole | Ethanol | TEA | 50-70% |

| Amines (e.g., Aniline) | Substituted Hydrazone | DMF/THF | TEA | 70-90% |

| Sodium Azide | Azido Derivative | DMF | None | >90% |

| Dihydropyridinone | Pyrazolo[3,4-c]pyridine | Toluene | TEA | 60-80% |

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; decomposition of starting material or product. | Increase reaction time, check temperature control. Ensure reagents are pure and dry. |

| Multiple Spots on TLC | Formation of side products; unreacted starting material. | Optimize reaction conditions (temperature, solvent, base). Purify via column chromatography. |

| Reaction Fails to Start | Low reactivity of nucleophile; inactive catalyst/base. | Use a stronger base or a more polar aprotic solvent (e.g., DMF). Check the quality of reagents. |

| Product Oily/Difficult to Crystallize | Presence of impurities. | Purify via column chromatography before attempting crystallization. Try trituration with a non-polar solvent like hexanes. |

Conclusion

Ethyl chloro((4-nitrophenyl)hydrazono)acetate stands out as a highly valuable and adaptable substrate for constructing a multitude of heterocyclic systems. The protocols and mechanistic discussions provided herein offer a robust foundation for chemists to explore its reactivity. The straightforward displacement of the chloro group by a vast array of nucleophiles opens avenues for the discovery of new chemical entities with potential applications in drug discovery, materials science, and beyond.[1]

References

-

Title: Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate Source: PMC (PubMed Central) URL: [Link]

-

Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]

-

Title: Nucleophilic Substitution Reactions Source: Chem.libretexts.org (assumed from content, original source likely a university chemistry course) URL: [Link]

-

Title: Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process Source: IJNRD (International Journal of Novel Research and Development) URL: [Link]

-

Title: Nucleophilic substitution Source: Wikipedia URL: [Link]

-

Title: A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban Source: ResearchGate URL: [Link]

-

Title: Vicarious Nucleophilic Substitution (VNS) Source: Organic Chemistry Portal URL: [Link]

-

Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Source: Arkat USA URL: [Link]

-

Title: Nucleophilic Substitution Reactions - Introduction Source: Master Organic Chemistry URL: [Link]

-

Title: Chapter 7 Alkyl Halides and Nucleophilic Substitution Source: University Course Material (assumed from content) URL: [Link]

- Title: CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)

-

Title: SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY Source: JournalAgent URL: [Link]

- Title: CN102746288A - Preparation methods of anticoagulant and key intermediate of ...

-

Title: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Source: Organic Syntheses URL: [Link]

Sources

- 1. Ethyl chloro((4-nitrophenyl)hydrazono)acetate | 27143-13-1 | Benchchem [benchchem.com]

- 2. Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. pdf.journalagent.com [pdf.journalagent.com]

- 8. ijnrd.org [ijnrd.org]

- 9. orgsyn.org [orgsyn.org]

Analytical methods for purity assessment of Ethyl chloro((4-nitrophenyl)hydrazono)acetate

Focus: Purity Assessment of Ethyl chloro((4-nitrophenyl)hydrazono)acetate

Introduction & Chemical Context

Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1), often abbreviated as CPHA , is a critical hydrazonoyl chloride intermediate.[1] It is primarily employed as a 1,3-dipole precursor (nitrilimine) for the synthesis of pyrazoles and isoxazoles via [3+2] cycloaddition.[1]

High purity is essential because impurities—specifically unreacted diazonium salts or hydrolysis products—can act as radical scavengers or competing nucleophiles, drastically reducing yield in subsequent cycloadditions.[2]

Structural Dynamics & Stability

The analysis of CPHA is complicated by two factors:

-

E/Z Isomerism: The

hydrazone bond allows for geometric isomers. While the -

Hydrolytic Instability: The imidoyl chloride moiety (

) is susceptible to hydrolysis, converting the compound to the corresponding hydrazide or carboxylic acid derivative upon exposure to moisture.[1]

Analytical Workflow Strategy

The following diagram outlines the integrated workflow for validating CPHA purity, distinguishing between rapid manufacturing checks and deep structural characterization.

Figure 1: Integrated analytical workflow for hydrazonoyl chloride assessment.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)[1]

This is the "Gold Standard" method for quantitative purity.

Critical Causality: Standard neutral mobile phases (Water/Methanol) are forbidden .[1] The C-Cl bond is labile; without an acidic modifier, on-column hydrolysis can occur, leading to split peaks and ghosting.[1][2] We utilize 0.1% Formic Acid to stabilize the hydrazone and suppress silanol interactions with the nitro-aniline moiety.[2]

3.1 Chromatographic Conditions

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Detection (UV) | 254 nm (Aromatic/Nitro) and 310 nm (Hydrazone conjugation) |

| Injection Vol | 5.0 µL |

3.2 Gradient Program[1]

-

0.0 min: 20% B (Equilibration)

-

2.0 min: 20% B (Isocratic hold to elute polar hydrolysis products)

-

15.0 min: 90% B (Linear ramp)[1]

-

20.0 min: 90% B (Wash)

-

20.1 min: 20% B (Re-equilibration)

3.3 Sample Preparation

-

Weigh 10.0 mg of CPHA.

-

Dissolve in 10 mL of anhydrous Acetonitrile . Note: Do not use Methanol as the diluent; it can undergo nucleophilic attack on the C-Cl bond over time.[2]

-

Filter through a 0.22 µm PTFE syringe filter.

-

Inject immediately.

3.4 Impurity Profile & Acceptance Criteria

| Component | Relative Retention Time (RRT) | Acceptance Limit |

| Hydrolysis Product (Acid) | ~0.4 - 0.5 | < 0.5% |

| 4-Nitroaniline (Starting Material) | ~0.6 - 0.7 | < 0.2% |

| CPHA (Target) | 1.00 | > 98.0% |

| Bis-azo Impurity | > 1.2 | < 0.5% |

Protocol 2: Structural Verification via NMR[1][3]

While HPLC gives purity, it may not resolve rapid

Solvent Choice: DMSO-d6 is preferred over CDCl3 because the hydrazone NH proton is often broad in chloroform but sharp in DMSO due to hydrogen bonding stabilization.[1]

4.1 Key Diagnostic Signals (400 MHz, DMSO-d6)

-

Hydrazone NH: Singlet, typically

10.5 – 12.0 ppm. -

Aromatic Protons: Two doublets (AA'BB' system) at

7.0 – 8.2 ppm (characteristic of the p-nitrophenyl group).[1] -

Ethyl Ester: Quartet (

4.2) and Triplet (

Calculation:

Synthesis & Impurity Origin Logic[1]

Understanding the synthesis (Japp-Klingemann reaction) is vital for predicting impurities.[1]

Figure 2: Synthesis pathway and origin of critical impurities.

Physical Characterization (Melting Point)[1][4][5]

-

Expected Range: 103°C – 105°C (Recrystallized from Ethanol).[1]

-

Warning: Literature values vary (e.g., 94°C vs 105°C). Lower melting points often indicate:

-

DSC Recommendation: If used for GMP drug development, Differential Scanning Calorimetry (DSC) is required to rule out polymorphism.[1]

References

-

BenchChem. (2025).[1][3] Ethyl chloro((4-nitrophenyl)hydrazono)acetate: General Synthetic Strategy and Biological Activity.[1][4] Retrieved from [1]

-

Organic Reactions. (2011).[1] The Japp-Klingemann Reaction.[1][5][6][7][8] Wiley Online Library.[1] Retrieved from [1]

-

PubChem. (2025).[1] Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate Compound Summary. (Analogous structure data). Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Product Specification: Ethyl chloro[(4-chlorophenyl)hydrazono]acetate.[1][9] Retrieved from [1]

-

Helix Chromatography. (2024). HPLC Methods for analysis of Acidic Counter-ions and Hydrophobic Drugs.[10] (Methodology for acidic mobile phases).[1] Retrieved from [1]

Sources

- 1. ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate | C10H10Cl2N2O2 | CID 6174093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Japp klingemann reaction | PPTX [slideshare.net]

- 8. synarchive.com [synarchive.com]

- 9. ETHYL (2E)-CHLORO[(4-CHLOROPHENYL)HYDRAZONO]ACETATE | 27143-09-5 [chemicalbook.com]

- 10. helixchrom.com [helixchrom.com]

Technical Guide: Application of Ethyl chloro((4-nitrophenyl)hydrazono)acetate in Dye Synthesis

Executive Summary

Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1) is a versatile hydrazonoyl chloride widely utilized in organic synthesis as a precursor to nitrile imines . In the context of dye chemistry, it serves as a "dipole generator" for the construction of 1-arylpyrazole scaffolds—a core structural motif in high-performance disperse dyes and fluorescent brighteners.

This guide details the synthesis of this precursor via the Japp-Klingemann reaction and its subsequent application in 1,3-dipolar cycloaddition reactions to generate pyrazole-based chromophores.

Mechanistic Foundation: The Nitrile Imine Dipole

The utility of this compound lies in its ability to generate a reactive 1,3-dipole in situ. Under basic conditions, the hydrazonoyl chloride undergoes dehydrohalogenation to form a transient nitrile imine . This species is highly reactive toward dipolarophiles (alkenes, alkynes, enaminones), facilitating the rapid assembly of the pyrazole ring system.

Pathway Visualization

The following diagram illustrates the transformation from the hydrazonoyl chloride precursor to the active dipole and subsequent cyclization.

Figure 1: Mechanism of Nitrile Imine generation and Pyrazole formation.

Protocol A: Synthesis of the Precursor

Target: Ethyl chloro((4-nitrophenyl)hydrazono)acetate Method: Japp-Klingemann Reaction

This protocol utilizes the Japp-Klingemann reaction, coupling a diazonium salt with ethyl 2-chloroacetoacetate.[1] The presence of the chloro group facilitates the simultaneous cleavage of the acetyl group, yielding the target hydrazonoyl chloride directly.

Materials

| Reagent | Equiv.[2][3][4][5][6] | Role |

| 4-Nitroaniline | 1.0 | Diazonium precursor (Chromophore donor) |

| Sodium Nitrite | 1.1 | Diazotization agent |

| HCl (conc.) | 2.5 | Acid medium |

| Ethyl 2-chloroacetoacetate | 1.0 | Coupling partner |

| Sodium Acetate | 3.0 | Buffer (Critical for pH control) |

| Ethanol/Water | Solvent | Reaction medium |

Step-by-Step Procedure

-

Diazotization (0–5°C):

-

Dissolve 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL).

-

Cool the solution to 0–5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (7.0 g in 15 mL water) dropwise. Crucial: Maintain temperature <5°C to prevent diazonium decomposition. Stir for 20 minutes.

-

-

Preparation of Coupling Solution:

-

In a separate flask, dissolve ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) in ethanol (150 mL).

-

Add sodium acetate (24.6 g, 0.3 mol) dissolved in minimum water. Cool this mixture to 0°C.

-

-

Coupling and Cleavage:

-

Slowly add the cold diazonium salt solution to the coupling solution over 30 minutes.

-

Observation: The mixture will turn colored (yellow/orange) immediately. The acetyl group cleaves spontaneously under these buffered conditions (Japp-Klingemann cleavage).

-

Stir at 0–5°C for 2 hours, then allow to warm to room temperature overnight.

-

-

Isolation:

-

The product usually precipitates as a solid. If oil separates, dilute with cold water (200 mL) to induce crystallization.

-

Filter the solid and wash exclusively with cold water (to remove salts) and cold dilute ethanol.

-

Recrystallization: Ethanol or Acetic Acid.

-

Yield: Expected 75–85%.

-

Appearance: Yellow to light brown crystals.[1]

-

Protocol B: Application in Dye Synthesis (Pyrazoles)

Target: 1-(4-nitrophenyl)-pyrazole derivatives (Disperse Dye Analogs) Method: Huisgen 1,3-Dipolar Cycloaddition

This protocol demonstrates the synthesis of a pyrazole dye by reacting the hydrazonoyl chloride synthesized in Protocol A with a

Materials

| Reagent | Equiv.[2][3][4][5][6] | Role |

| Hydrazonoyl Chloride (from Protocol A) | 1.0 | Dipole precursor |

| Acetylacetone (or Enaminone) | 1.1 | Dipolarophile |

| Triethylamine (TEA) | 1.2 | Base (Dipole generator) |

| Ethanol | Solvent | Reaction medium |

Step-by-Step Procedure

-

Setup:

-

In a round-bottom flask, dissolve the Hydrazonoyl Chloride (2.71 g, 10 mmol) and Acetylacetone (1.1 g, 11 mmol) in Ethanol (30 mL).

-

-

Dipole Generation & Cycloaddition:

-

Add Triethylamine (1.2 g, 12 mmol) dropwise to the solution at room temperature.

-

Note: A transient precipitate (TEA·HCl) will form, indicating the generation of the nitrile imine.

-

Heat the reaction mixture to reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure to half volume.

-

Pour the residue into ice-water (100 mL) containing a few drops of HCl (to neutralize excess TEA).

-

The pyrazole dye will precipitate.

-

-

Purification:

-

Filter the solid.[2]

-

Recrystallize from DMF/Ethanol or Acetic Acid.

-

Result: A highly colored (yellow/orange) solid, typical of nitro-aryl pyrazoles.

-

Workflow Visualization

Figure 2: Experimental workflow for pyrazole dye synthesis.

Quality Control & Troubleshooting

Characterization Parameters

To validate the synthesis of the hydrazonoyl chloride (Protocol A) and the final dye (Protocol B), compare against these standard spectral features:

| Technique | Parameter | Expected Signal (Precursor) | Expected Signal (Pyrazole Dye) |

| IR Spectroscopy | C=O (Ester) | ~1720–1740 cm⁻¹ | ~1710 cm⁻¹ (if ester retained) |

| N-H (Hydrazone) | ~3200–3300 cm⁻¹ | Absent (Cyclized) | |

| C=N | ~1600 cm⁻¹ | ~1590 cm⁻¹ | |

| ¹H NMR | NH Proton | Singlet at ~11–12 ppm (D₂O exch.) | Absent |

| Ethyl Group | Quartet (~4.3 ppm), Triplet (~1.3 ppm) | Retained |

Troubleshooting Guide

Issue 1: Low Yield in Protocol A (Precursor Synthesis)

-

Cause: Temperature during diazotization rose above 5°C.

-

Solution: Maintain strict ice-salt bath cooling. Diazonium salts decompose rapidly to phenols if warmed.

-

Cause: Incorrect pH during coupling.

-

Solution: Ensure Sodium Acetate is used.[4][6] Strong bases (NaOH) can hydrolyze the ester; strong acids prevent coupling.

Issue 2: Formation of Tetrazines in Protocol B

-

Cause: Dimerization of the Nitrile Imine. If the dipolarophile is unreactive or absent, two nitrile imine molecules react with each other (head-to-tail).

-

Solution: Ensure the dipolarophile (acetylacetone/enaminone) is present in the flask before adding the base (TEA). Add TEA slowly.

References

-

Organic Chemistry Portal. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

-

Asian Journal of Chemistry. (2025). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. [Protocol adapted for nitro-analog]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition).[7][8] Retrieved from [Link]

-

Albar, H. A. (1999).[3] 1,3-Dipolar Cycloaddition of Four Hydrazonoyl Chlorides to β-Diketones. Journal of Chemical Research. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl chloro((4-nitrophenyl)hydrazono)acetate | 27143-13-1 | Benchchem [benchchem.com]

- 5. Enaminone synthesis by amination [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl chloro((4-nitrophenyl)hydrazono)acetate

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Improving Yield & Purity in Hydrazonoyl Chloride Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate (also known as the hydrazonoyl chloride precursor). While often synthesized via direct chlorination of hydrazones, the Japp-Klingemann reaction using Ethyl 2-chloroacetoacetate is the superior industrial route for maximizing yield and minimizing polychlorinated by-products.

This guide moves beyond basic textbook procedures to address the process variables that cause batch failure: pH drift, diazonium thermal instability, and deacetylation kinetics.

Module 1: The Optimized Protocol (Gold Standard)

Objective: Synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate via Deacetylating Azo Coupling. Target Scale: 10 mmol (Scalable).

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 4-Nitroaniline | SM 1 (Amine) | 1.0 | Purity critical; recrystallize if dark. |

| Sodium Nitrite | Diazotizing Agent | 1.1 | Fresh aqueous solution. |

| HCl (conc.) | Acid Source | 3.0 | Maintain pH < 1 during diazotization. |

| Ethyl 2-chloroacetoacetate | SM 2 (Coupler) | 1.05 | Critical: Must be free of dichlorinated impurities. |

| Sodium Acetate | Buffer/Base | 3-4 | Controls coupling pH (Target 4.5–5.5). |

| Ethanol/Water | Solvent System | - | 1:1 Ratio usually optimal. |

Step-by-Step Workflow

Phase A: Diazotization (The "Cold" Phase)

-

Dissolution: Dissolve 4-nitroaniline (1.38 g, 10 mmol) in conc. HCl (3 mL) and water (3 mL). Heat gently if necessary to dissolve, then crash cool to 0–2°C in an ice-salt bath. Fine precipitation of the amine salt is normal.

-

Nitrosation: Add NaNO₂ (0.76 g in 2 mL H₂O) dropwise.

-

Control Point: Temperature must NOT exceed 5°C.

-

Endpoint: Solution turns clear/pale yellow. Starch-iodide paper should instantly turn blue (excess HNO₂).

-

-

Clarification: If turbid, filter rapidly through cold glass wool. Keep the diazonium solution at 0°C.

Phase B: The Japp-Klingemann Coupling

-

Buffer Prep: In a separate flask, dissolve Sodium Acetate (3.0 g) in Water (10 mL) and Ethanol (10 mL). Cool to 0°C.

-

Active Methylene Addition: Add Ethyl 2-chloroacetoacetate (1.72 g, 10.5 mmol) to the buffer solution.

-

Why? This generates the enolate in situ.

-

-

Coupling: Slowly add the cold Diazonium solution (from Phase A) to the Buffer/Ester mixture over 30 minutes.

-

Visual Cue: A colored precipitate (azo intermediate) often forms transiently, followed by the evolution of acetic acid (deacetylation) and the formation of the final hydrazonoyl chloride precipitate.

-

-

Maturation: Stir at 0–5°C for 2 hours, then allow to warm to room temperature overnight.

Phase C: Isolation & Purification[1]

-

Filtration: Filter the solid.[2] Wash with copious water (to remove NaOAc/NaCl) and cold 50% EtOH.

-

Recrystallization: The crude product often contains azo-tars.

-

Solvent:Hot Ethanol or Isopropanol (IPA) .

-

Technique: Dissolve at reflux, hot filter (remove insoluble tars), then cool slowly.

-

Target Appearance: Yellow to orange needles/powder.

-

Module 2: Troubleshooting Dashboard

Use this matrix to diagnose batch failures.

| Symptom | Probable Cause | Corrective Action | Mechanism Insight |

| Low Yield (<50%) | pH Drift | Increase Sodium Acetate. | If pH < 4, enolization is suppressed. If pH > 8, diazonium decomposes to phenol/tars. |

| Oily/Sticky Product | Rapid Addition | Slow down diazonium addition. | Rapid addition causes local excess of diazonium, leading to N-N coupling (tar formation) rather than C-coupling. |

| Dark Red/Brown Color | Diazo Decomposition | Check Temp (<5°C). | Diazonium salts of nitroanilines are relatively stable, but >10°C promotes polymerization. |

| Product Melting Point Low | Incomplete Deacetylation | Extend reaction time at RT. | The intermediate azo-ester must lose the acetyl group.[3] If isolated too early, you get a mixture of azo-ester and hydrazone. |

| Violent Gas Evolution | Thermal Runaway | STOP. Cool immediately. | Nitrogen gas evolution indicates diazonium decomposition, not coupling. |

Module 3: Critical Mechanism & Control